molecular formula C11H10BrF2N3O B194798 1-Bromo-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol CAS No. 150194-52-8

1-Bromo-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol

Cat. No. B194798
M. Wt: 318.12 g/mol
InChI Key: CFMLSIOEVNQGQY-UHFFFAOYSA-N
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Description

“1-Bromo-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol” is a complex organic compound. It contains a bromine atom, a 2,4-difluorophenyl group, and a 1,2,4-triazolyl group attached to a propan-2-ol backbone.



Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the propan-2-ol backbone, followed by the addition of the bromine atom, the 2,4-difluorophenyl group, and the 1,2,4-triazolyl group in subsequent steps. The exact methods and reagents used would depend on various factors, including the desired yield, cost, and safety considerations.



Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromine atom, the 2,4-difluorophenyl group, and the 1,2,4-triazolyl group would likely result in a complex three-dimensional structure.



Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its molecular structure. The bromine atom, the 2,4-difluorophenyl group, and the 1,2,4-triazolyl group each have distinct chemical properties that would influence the compound’s reactivity.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure.


Scientific Research Applications

Antifungal Research

  • Antifungal Agents : This compound has been explored for its potential as an antifungal agent. For instance, a study discovered that certain indazole-linked triazoles, structurally similar to the compound , exhibited significant antifungal activity against a variety of fungal cultures, including Candida spp. and Aspergillus spp. (Park et al., 2007). Similarly, other researches synthesized propanol derivatives analogous to fluconazole, demonstrating the compound's relevance in developing new antifungal therapies (Heravi & Motamedi, 2004).

  • Synthesis of Fluconazole and Related Compounds : The compound is closely related to fluconazole, a well-known antifungal agent. Various studies have focused on the synthesis of fluconazole and its derivatives, exploring different methods and applications. For example, one study synthesized fluconazole using a specific amino precursor (Livni et al., 1992). Another study conducted process development for the synthesis of voriconazole, another triazole antifungal agent, demonstrating the broader applications of similar compounds (Butters et al., 2001).

  • In Vitro and In Vivo Studies : These compounds have been the subject of in vitro and in vivo studies to evaluate their antifungal efficacy. For example, novel indazole-linked triazoles were tested in vitro and in vivo, showing promising results against fungal infections (Park et al., 2007).

Chemical Analysis and Optimization

  • Synthesis Optimization : Studies have focused on optimizing the synthesis of fluconazole and its derivatives. For instance, one study optimized the synthesis of a key intermediate of fluconazole, demonstrating the ongoing research to improve production efficiency and yield (Chun, 2002).

  • Spectroscopic and Analytical Studies : Spectroscopic methods and analytical studies have been used to analyze the structure and properties of triazole derivatives. For example, a study conducted DFT, spectroscopic studies, and other analyses on a novel triazole derivative (Zacharias et al., 2018).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is used. Proper handling and disposal procedures would need to be followed to ensure safety.


Future Directions

The future directions for research on this compound would depend on its potential applications. If it shows promise as a drug, for example, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety in preclinical and clinical trials.


properties

IUPAC Name

1-bromo-2-(2,4-difluorophenyl)-3-(1,2,4-triazol-1-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrF2N3O/c12-4-11(18,5-17-7-15-6-16-17)9-2-1-8(13)3-10(9)14/h1-3,6-7,18H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFMLSIOEVNQGQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(CBr)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrF2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501162353
Record name 2-(2,4-Difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-3-bromopropan-2-ol
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Molecular Weight

318.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol

CAS RN

150194-52-8
Record name 2-(2,4-Difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-3-bromopropan-2-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=150194-52-8
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Record name Fluconazole impurity H
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Record name 2-(2,4-Difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-3-bromopropan-2-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-1,2,4-Triazole-1-ethanol, α-(bromomethyl)-α-(2,4-difluorophenyl)
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Record name 1-BROMO-2-(2,4-DIFLUOROPHENYL)-3-(1H-1,2,4-TRIAZOL-1-YL)PROPAN-2-OL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Sulfadoxine - WHO Drug Information, 2012 - search.proquest.com
B. Carry out the test as described under 1. 14.1 Thin-layer chromatography, using silica gel R6 as the coating substance and a mixture of 80 volumes of dichloromethane R, 20 volumes …
Number of citations: 0 search.proquest.com

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